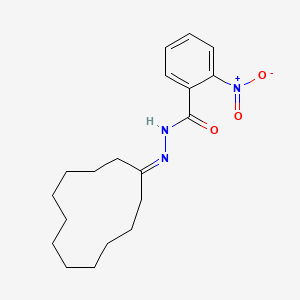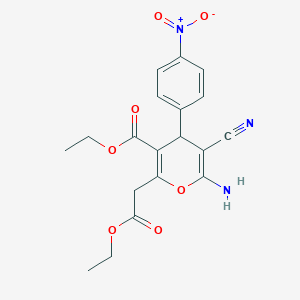
1-(3-methoxy-2-naphthoyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(3-methoxy-2-naphthoyl)piperidine" belongs to a class of organic molecules that combine structural elements of naphthalene and piperidine, with a specific interest in their interactions, synthesis methods, and potential applications in various fields, excluding drug use and dosage information.
Synthesis Analysis
The synthesis of related naphthoyl piperidine compounds often involves multistep organic reactions, including nucleophilic substitution reactions and condensation processes. An efficient method involves the use of metal triflates-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines, showcasing the versatility of these compounds in synthetic chemistry (Okitsu, Suzuki, & Kobayashi, 2001).
Molecular Structure Analysis
Molecular structure analysis of naphthoyl piperidine derivatives is often conducted using X-ray crystallography, NMR spectroscopy, and computational methods to reveal intricate details about their conformation and polymorphism. Studies on similar compounds have shown variations in molecular structures based on intramolecular interactions, such as hydrogen bonding and π-π interactions, which play a crucial role in their physical properties and reactivity (Patan, Göksel, & Sahinler Ayla, 2021).
Chemical Reactions and Properties
Naphthoyl piperidine derivatives participate in a variety of chemical reactions, including photocycloaddition reactions, which have been exploited for their photochromic properties. The reactivity of these compounds under different conditions can lead to the formation of diverse products with unique structural and functional attributes (Sakamoto et al., 2011).
Physical Properties Analysis
The physical properties of naphthoyl piperidine derivatives, such as solubility, melting points, and crystalline forms, can be significantly influenced by their molecular structures. Polymorphism, for instance, affects their solubility and melting points, which are critical parameters for their application in various industries (Sahoo et al., 2020).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards different reagents, of naphthoyl piperidine derivatives are determined by their functional groups and molecular structure. Studies have explored their reactivity in nucleophilic substitution reactions, highlighting the influence of the naphthoyl and piperidine units on their overall chemical behavior (Prisinzano et al., 2002).
Mecanismo De Acción
Target of Action
1-(3-methoxy-2-naphthoyl)piperidine is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It’s worth noting that piperidine derivatives have been used in the design of inhibitors for certain kinases . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Biochemical Pathways
Piperidine and its derivatives are known to play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Result of Action
Piperidine derivatives have been associated with various pharmacological activities .
Action Environment
It’s worth noting that the molecular chirality of a similar compound, n-(2-methoxy-1-naphthoyl)piperidine, was retained after dissolving its chiral crystals in a cooled solvent .
Direcciones Futuras
Propiedades
IUPAC Name |
(3-methoxynaphthalen-2-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-20-16-12-14-8-4-3-7-13(14)11-15(16)17(19)18-9-5-2-6-10-18/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSOTLOEYZRUPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID56321731 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}quinoline](/img/structure/B5018274.png)
![4-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}butanenitrile](/img/structure/B5018284.png)

![4-ethyl-2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5018290.png)

![1-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5018310.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-2-bromobenzamide](/img/structure/B5018316.png)
![N-(3-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5018317.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5018320.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-cyclobutylpiperidine](/img/structure/B5018340.png)
![10-(2-phenylethyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B5018365.png)
![N-[2-(tert-butylthio)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5018370.png)
